molecular formula C9H10O3 B2718849 (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 98572-00-0

(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B2718849
CAS No.: 98572-00-0
M. Wt: 166.176
InChI Key: GWQOQQVKVOOHTI-ZETCQYMHSA-N
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Description

(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chiral compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol This compound features a benzodioxane ring system, which is a common structural motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solvent. The reaction is carried out at room temperature, and the product is isolated through standard extraction and purification techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a halide, which can then undergo further substitution.

Major Products:

    Oxidation: Formation of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)aldehyde or (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)carboxylic acid.

    Reduction: Formation of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methane.

    Substitution: Formation of various substituted benzodioxane derivatives.

Scientific Research Applications

(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its structural similarity to other bioactive compounds suggests that it may modulate certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    ®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities.

    (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanol: A structurally similar compound with an ethyl group instead of a methyl group.

    (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid: A compound with a carboxylic acid group instead of a hydroxyl group.

Uniqueness: (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer and other structurally similar compounds.

Properties

IUPAC Name

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQOQQVKVOOHTI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.5 mole of pyrocatechol were stirred vigorously with 1.5 moles of epichlorohydrin and 1 mole of 10% strength aqueous potassium hydroxide solution at 100° C. After the mixture had been cooled, it was extracted with ether, the ether extract was washed with dilute potassium hydroxide solution and water, dried and evaporated and the product was recrystallized from ethanol. Melting point: 87°-90° C.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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